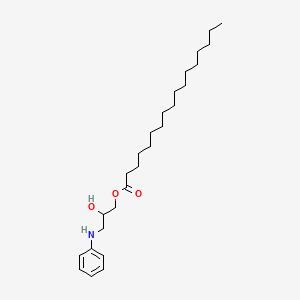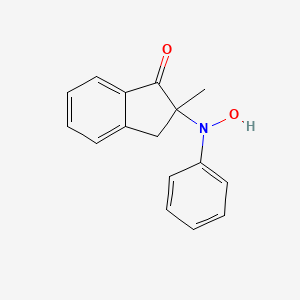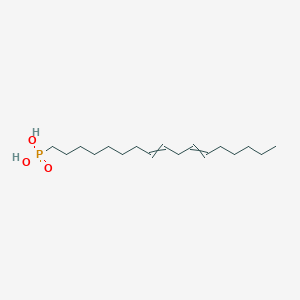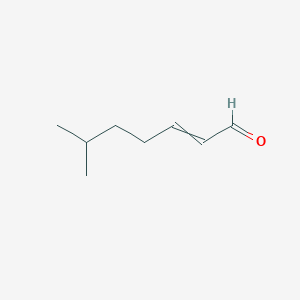
6-Methylhept-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhept-2-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a characteristic structure that includes a double bond and a methyl group. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylhept-2-enal can be synthesized through several methods. One common synthetic route involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form an intermediate glycidate. This intermediate is then saponified and decarboxylated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens and other electrophiles can be introduced under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-2-enoic acid.
Reduction: 6-Methylhept-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methylhept-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 6-Methylhept-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role in chemical synthesis and its biological effects. The double bond also plays a significant role in its reactivity, enabling various addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylhept-5-en-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-Heptene, 6-methyl-: This is an isomer with a double bond in a different position.
Hex-2-enal: Another aldehyde with a similar structure but a shorter carbon chain.
Uniqueness
6-Methylhept-2-enal is unique due to its specific combination of a double bond and an aldehyde group, which imparts distinct chemical properties and reactivity. Its pleasant odor also sets it apart, making it valuable in the fragrance and flavor industries.
Propriétés
Numéro CAS |
393587-26-3 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
6-methylhept-2-enal |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h3,5,7-8H,4,6H2,1-2H3 |
Clé InChI |
KYXCWBOZEWMWSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
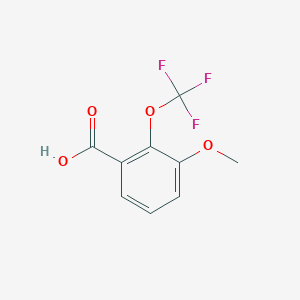


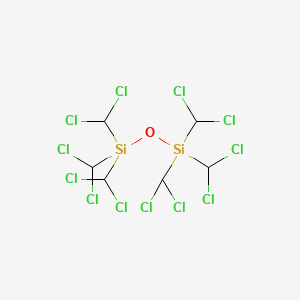
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)

![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
